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Compound of Interest

Compound Name: 5-Methyl-3'-deoxyuridine

Cat. No.: B150672 Get Quote

CAS Number: 7084-29-9

This technical guide provides an in-depth overview of 5-Methyl-3'-deoxyuridine, also known

as 3'-deoxythymidine, a pyrimidine nucleoside analog. The information is tailored for

researchers, scientists, and professionals in drug development, focusing on its chemical

properties, biological activities, and relevant experimental protocols.

Chemical and Physical Properties
5-Methyl-3'-deoxyuridine is a derivative of the naturally occurring nucleoside deoxyuridine. Its

structure is characterized by the presence of a methyl group at the 5th position of the uracil

base and the absence of a hydroxyl group at the 3' position of the deoxyribose sugar. This

structural modification is key to its biological activity.
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Property Value Source

Molecular Formula C₁₀H₁₄N₂O₄ [1]

Molecular Weight 242.23 g/mol [1]

CAS Number 3416-05-5 [1]

Appearance White solid [1]

Melting Point 155-156 °C [1]
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Biological Activity
While specific quantitative data for the biological activity of 5-Methyl-3'-deoxyuridine is limited

in the readily available literature, extensive research has been conducted on its structural

analogs. These studies provide valuable insights into its potential as an anticancer and antiviral

agent. The primary mechanism of action for many 3'-deoxynucleoside analogs involves their

intracellular phosphorylation to the corresponding 5'-triphosphate, which can then interfere with

nucleic acid synthesis.[2][3]

Anticancer Activity of Analogs
Studies on various 3'-deoxy pyrimidine nucleoside analogues have demonstrated significant

anticancer activity. For instance, 1-(3-deoxy-β-D-threo-pentofuranosyl)cytosine (3'-deoxy-ara-

C) and 3'-deoxycytidine have shown potent activity against a range of cancer cell lines.[4] The

5'-O-acetyl derivative of 3'-deoxy-ara-C exhibited even greater activity against CCRF-CEM

cells.[4] These findings suggest that 5-Methyl-3'-deoxyuridine may also possess anticancer

properties, warranting further investigation.

Table 1: Anticancer Activity of 3'-Deoxy Pyrimidine Nucleoside Analogs[4]
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Compound Cell Line ED₅₀ (µM)

3'-deoxy-ara-C CCRF-CEM 2

L1210 10

P388 5

S-180 34

3'-deoxycytidine CCRF-CEM 25

L1210 5

P388 2.5

S-180 15

5'-O-acetyl-3'-deoxy-ara-C CCRF-CEM 0.4

L1210 3

P388 3

S-180 13

Antiviral Activity of Analogs
The antiviral potential of 3'-deoxythymidine analogs has also been explored. While some

acyclic analogues of 3'-azido-3'-deoxythymidine were found to be inactive against HIV-1 and

HSV-1/2, other modifications have yielded compounds with notable activity.[5] For example, 3'-

fluoro-3'-deoxythymidine has demonstrated higher antiviral potency against HIV-1 than 3'-

azido-3'-deoxythymidine (AZT).[6] The 3'-pyrrol-1-yl derivative of 3'-deoxythymidine showed

marginal activity against HIV.[7] These results indicate that modifications at the 3' position

significantly influence the antiviral spectrum and potency.

Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of 5-Methyl-3'-
deoxyuridine are not readily available. However, established methodologies for the synthesis

and testing of nucleoside analogs can be adapted.
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General Synthesis of 3'-Deoxynucleosides
A common strategy for the synthesis of 3'-deoxynucleosides involves the deoxygenation of the

corresponding ribonucleoside. An improved and more environmentally friendly protocol for the

synthesis of 2',3'-dideoxynucleosides has been established, which involves the radical

deoxygenation of a xanthate derivative.[8]

General Steps:[8]

Protection of the 5'-hydroxyl group: The 5'-hydroxyl group of the starting ribonucleoside is

protected, for example, as a silyl ether.

Formation of a 2',3'-bisxanthate: The protected ribonucleoside is treated with carbon disulfide

and an alkylating agent (e.g., bromoethane) to form a 2',3'-bisxanthate derivative.

Radical deoxygenation: The bisxanthate is then subjected to radical deoxygenation using a

reagent like tris(trimethylsilyl)silane and a radical initiator.

Deprotection: The protecting group on the 5'-hydroxyl is removed to yield the final 2',3'-

dideoxynucleoside.

Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of nucleoside analogs are commonly evaluated using the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures

the metabolic activity of cells, which is generally proportional to the number of viable cells.

Protocol Outline:

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 5-
Methyl-3'-deoxyuridine) and incubate for a specified period (e.g., 48-72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the

formation of formazan crystals by metabolically active cells.
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Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and

determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Antiviral Assay (CPE Reduction Assay)
The antiviral activity of a compound can be assessed by its ability to protect host cells from the

cytopathic effect (CPE) induced by a virus.

Protocol Outline:

Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.

Compound and Virus Addition: Add serial dilutions of the test compound to the wells,

followed by the addition of a known titer of the virus. Include appropriate controls (cells only,

cells with virus, and a known antiviral drug).

Incubation: Incubate the plates until significant CPE is observed in the virus control wells.

CPE Evaluation: The CPE can be quantified by staining the cells with a vital stain (e.g.,

crystal violet) and measuring the absorbance.

Data Analysis: Calculate the percentage of CPE reduction for each compound concentration

and determine the EC₅₀ value (the concentration that protects 50% of the cells from viral

CPE).

Proposed Mechanism of Action
The biological activity of 3'-deoxythymidine analogs is predicated on their intracellular

conversion to the active triphosphate form. This process is initiated by cellular kinases. The

resulting triphosphate analog can then act as a competitive inhibitor or a chain terminator of

viral or cellular DNA polymerases.
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Proposed metabolic activation and mechanism of action.

As depicted, 5-Methyl-3'-deoxyuridine is transported into the cell and sequentially

phosphorylated by host cell kinases to its active triphosphate form. This triphosphate can then

compete with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of

DNA polymerase. If incorporated into a growing DNA strand, the absence of a 3'-hydroxyl

group prevents the formation of the next phosphodiester bond, leading to chain termination and

the cessation of DNA replication.[2] This disruption of DNA synthesis is the basis for its

potential cytotoxic and antiviral effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/2909745/
https://pubmed.ncbi.nlm.nih.gov/2909745/
https://pubmed.ncbi.nlm.nih.gov/3219235/
https://pubmed.ncbi.nlm.nih.gov/3219235/
https://pubmed.ncbi.nlm.nih.gov/2299650/
https://pubmed.ncbi.nlm.nih.gov/2299650/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9268517/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9268517/
https://www.benchchem.com/product/b150672#5-methyl-3-deoxyuridine-cas-number
https://www.benchchem.com/product/b150672#5-methyl-3-deoxyuridine-cas-number
https://www.benchchem.com/product/b150672#5-methyl-3-deoxyuridine-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b150672?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

